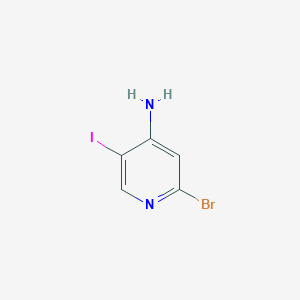
1-Éthyl-2-o-tolyloxymethyl-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole makes it a compound of interest for researchers and industry professionals alike.
Applications De Recherche Scientifique
1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of parasitic infections.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
Target of Action
Benzimidazole compounds are known to have diverse pharmacological activities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole compounds are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
It’s known that benzimidazole compounds can affect various biochemical pathways due to their diverse pharmacological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse pharmacological activities of benzimidazole compounds, it can be inferred that this compound may have multiple effects at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation. One common method involves the reaction of o-phenylenediamine with o-tolualdehyde in the presence of an acid catalyst to form the benzimidazole core. This intermediate is then alkylated with ethyl bromide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, base catalysts.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or arylated benzimidazole derivatives.
Comparaison Avec Des Composés Similaires
Comparison with Other Benzimidazole Derivatives: 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole shares structural similarities with other benzimidazole derivatives but has unique properties that set it apart:
Similar Compounds: 1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole, 2-o-Tolyloxymethyl-1H-benzoimidazole.
Propriétés
IUPAC Name |
1-ethyl-2-[(2-methylphenoxy)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-19-15-10-6-5-9-14(15)18-17(19)12-20-16-11-7-4-8-13(16)2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXXKPJBRAPHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2462474.png)
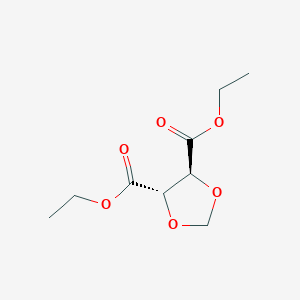
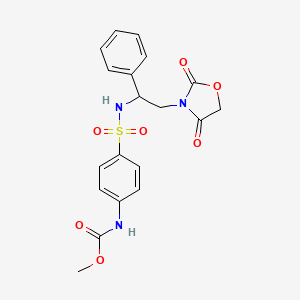
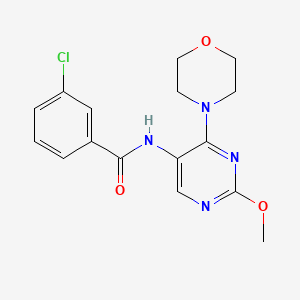
![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2462478.png)
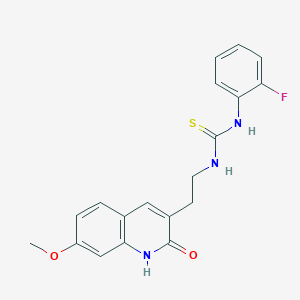
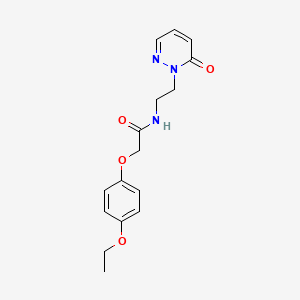

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2462486.png)

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B2462489.png)
![6-methyl-3-(thiomorpholine-4-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462492.png)
